Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, (Z)-(9CI)
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Description
Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, (Z)-(9CI), also known as Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, (Z)-(9CI), is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Biological Activity
Carbamic acid, 1-propenyl-, 1,1-dimethylethyl ester, commonly referred to as tert-butyl N-(2-methylprop-1-enyl)carbamate, is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. This compound has gained attention due to its potential biological activities, particularly in agricultural and pharmaceutical applications.
Property | Value |
---|---|
Molecular Formula | C9H17NO2 |
Molecular Weight | 171.24 g/mol |
CAS Number | 131971-65-8 |
IUPAC Name | tert-butyl N-(2-methylprop-1-enyl)carbamate |
Purity | Typically ≥ 95% |
Antimicrobial Properties
Research indicates that carbamic acid derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain carbamate compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest effective antibacterial activity at low concentrations.
Case Study: Antibacterial Activity Assessment
A specific study evaluated the antibacterial efficacy of carbamic acid derivatives against multiple pathogens. The results are summarized in Table 1.
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.63 |
Escherichia coli | 1.25 |
Klebsiella pneumoniae | 0.31 |
Enterococcus faecalis | 0.63 |
These findings indicate that carbamic acid derivatives can serve as potential candidates for developing new antimicrobial agents.
Insecticidal Activity
Carbamic acid esters have also been studied for their insecticidal properties. The mode of action typically involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function in insects. This inhibition leads to neurotoxicity and eventual death of the target insect species.
Research Findings on Insecticidal Efficacy
A comparative study on the insecticidal activity of various carbamate compounds showed that the compound's effectiveness varies based on structural modifications. Table 2 summarizes the insecticidal potency of selected carbamate derivatives.
Compound | LC50 (µg/mL) |
---|---|
Carbamic Acid A | 15.2 |
Carbamic Acid B | 22.5 |
Carbamic Acid C | 10.8 |
The data suggests that structural variations significantly impact biological activity, with some derivatives exhibiting potent insecticidal effects.
Toxicological Considerations
While carbamic acid derivatives show promising biological activities, it is essential to consider their toxicological profiles. Studies have indicated that certain compounds may exhibit mutagenic properties or potential reproductive toxicity under specific conditions.
Toxicity Assessment
A rapid screening assessment conducted on various carbamate compounds revealed concerns regarding their toxicity profiles, particularly in relation to human health and environmental safety. The assessment categorized substances based on their persistence and bioaccumulation potential.
Summary of Toxicological Findings
Toxicity Endpoint | Findings |
---|---|
Mutagenicity | Some derivatives tested positive in TA98 and TA102 assays. |
Reproductive Toxicity | Potential effects observed in animal models at high doses. |
Properties
IUPAC Name |
tert-butyl N-[(Z)-prop-1-enyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H,1-4H3,(H,9,10)/b6-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZCCQCDGGYKLM-WAYWQWQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.